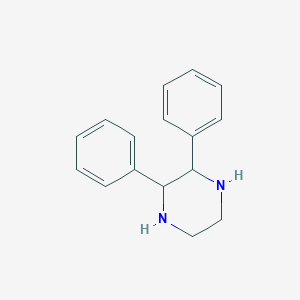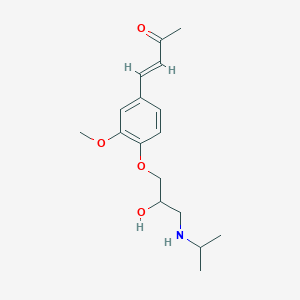
Dehydrozingeronolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrozingeronolol is a natural compound that is found in ginger. It is a member of the gingerol family of compounds and has been shown to have a range of potential health benefits. In
Wirkmechanismus
The exact mechanism of action of dehydrozingeronolol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This can lead to a reduction in inflammation, oxidative stress, and cancer cell growth.
Biochemische Und Physiologische Effekte
Dehydrozingeronolol has been shown to have a range of biochemical and physiological effects. These include reducing inflammation, protecting against oxidative stress, promoting cardiovascular health, improving digestive function, and enhancing brain function.
Vorteile Und Einschränkungen Für Laborexperimente
Dehydrozingeronolol is a relatively new compound, and as such, there are both advantages and limitations to using it in lab experiments. One advantage is that it has been shown to have a range of potential health benefits, which makes it an attractive compound for researchers to study. However, one limitation is that there is still much to be learned about the compound, including its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on dehydrozingeronolol. Some of these include further studies on its anti-inflammatory, antioxidant, and anti-cancer properties, as well as its potential benefits for cardiovascular health, digestive health, and brain function. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.
In conclusion, dehydrozingeronolol is a natural compound that has shown promise in a range of scientific studies. While there is still much to be learned about the compound, its potential health benefits make it an attractive area of research for scientists.
Synthesemethoden
Dehydrozingeronolol can be synthesized from gingerols, which are the main active compounds in ginger. The synthesis involves the oxidation of the hydroxyl group on the carbon chain of the gingerols. This can be achieved through a variety of methods, including chemical and enzymatic oxidation.
Wissenschaftliche Forschungsanwendungen
Dehydrozingeronolol has been the subject of numerous scientific studies in recent years. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have potential benefits for cardiovascular health, digestive health, and brain function.
Eigenschaften
CAS-Nummer |
158102-53-5 |
|---|---|
Produktname |
Dehydrozingeronolol |
Molekularformel |
C17H25NO4 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(E)-4-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-methoxyphenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(2)18-10-15(20)11-22-16-8-7-14(6-5-13(3)19)9-17(16)21-4/h5-9,12,15,18,20H,10-11H2,1-4H3/b6-5+ |
InChI-Schlüssel |
XKTLOGVOVJLGKR-AATRIKPKSA-N |
Isomerische SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)/C=C/C(=O)C)OC)O |
SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)C=CC(=O)C)OC)O |
Kanonische SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)C=CC(=O)C)OC)O |
Synonyme |
4-(4'-(2-hydroxy-3-(isopropylamino)propoxy)-3'-methoxyphenyl)-3-buten-2-one 4-DZPN dehydrozingeronolol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



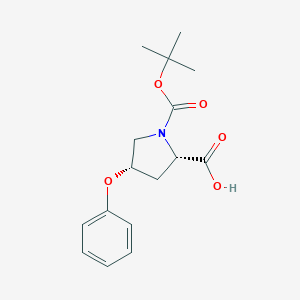
![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)
![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
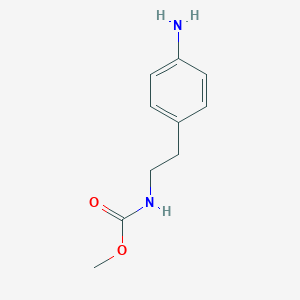
![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)

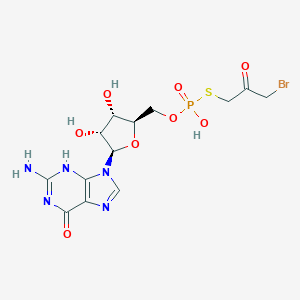
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114164.png)
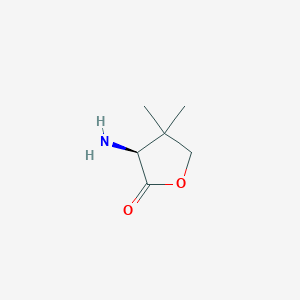
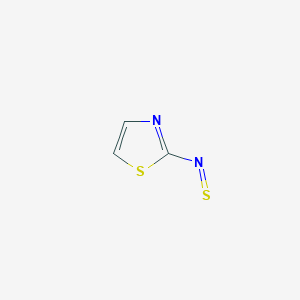
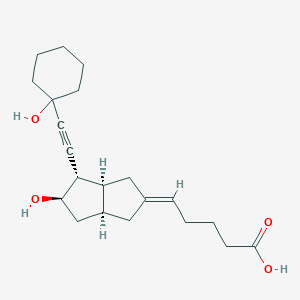
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
